Quinolactacin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinolactacin B is a natural product found in Penicillium spathulatum, Agaricus, and Penicillium with data available.

Applications De Recherche Scientifique

Antitumor Activity

Quinolactacin B exhibits significant inhibitory effects on tumor necrosis factor (TNF) production, which is crucial in inflammatory processes and cancer progression. Studies have shown that it can inhibit TNF production in murine macrophages stimulated with lipopolysaccharide (LPS) . This property positions this compound as a potential therapeutic agent for various cancers by modulating immune responses.

Case Study: TNF Inhibition

A study detailed the synthesis of this compound and its analogs, demonstrating their ability to inhibit TNF production effectively. The compound's structure was elucidated through spectral analysis, confirming its potential as a therapeutic target in cancer treatment .

Antimicrobial Properties

This compound has been shown to possess antimicrobial activity, particularly against biofilms formed by bacteria such as Pseudomonas aeruginosa. Biofilms are notoriously difficult to treat due to their protective extracellular matrix, which confers resistance to conventional antibiotics. Research indicates that this compound can inhibit the growth of these biofilms and disperse preformed ones, making it a promising candidate for addressing chronic infections .

Case Study: Biofilm Dispersal

In a study focusing on biofilm-forming pathogens, this compound was tested for its efficacy in disrupting biofilm integrity. Results indicated that it significantly reduced biofilm biomass and viability, highlighting its potential use in treating infections associated with biofilm formation .

Pharmacological Mechanisms

The pharmacological mechanisms of this compound involve its interaction with specific cellular pathways that regulate inflammation and microbial resistance. Its ability to inhibit TNF production suggests that it may modulate inflammatory pathways crucial for tumor growth and metastasis . Additionally, its role in disrupting bacterial biofilms indicates a multifaceted approach to combating infections.

Potential for Alzheimer's Disease Treatment

Emerging research suggests that compounds related to this compound may also have neuroprotective effects, particularly in the context of Alzheimer's disease. The ability to inhibit acetylcholinesterase (AChE) has been noted, which could lead to potential applications in cognitive disorders .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the primary sources and methodological approaches for isolating Quinolactacin B?

this compound is typically isolated from fungal strains such as Penicillium citrinum using chromatographic techniques. For example, high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and methanol/water gradients is commonly employed to purify structurally related quinolactacins (e.g., Quinolactacin A1/A2) . Solubility in polar solvents like DMSO or ethanol facilitates extraction and handling .

Q. How is the structural identity of this compound confirmed in new isolates?

Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. These methods are standard for verifying molecular formulas (e.g., C₁₆H₁₈N₂O₂ for Quinolactacin A1) and stereochemistry, as outlined in protocols for related compounds .

Q. What are the recommended storage conditions and solubility profiles for this compound?

Quinolactacin analogs are stored at -20°C in lyophilized form to prevent degradation. Solubility in DMSO, ethanol, or methanol is critical for in vitro assays, with stock solutions typically prepared at 10 mM concentrations .

Advanced Research Questions

Q. What synthetic strategies enable enantioselective total synthesis of this compound?

Asymmetric hydrogenation using chiral catalysts, such as L-proline-tetrazole ruthenium complexes, has been successfully applied to synthesize (S)-(-)-Quinolactacin B. Key steps include stereocontrolled cyclization and amide bond formation, as demonstrated in enantioselective syntheses of related alkaloids .

Q. How should researchers design experiments to evaluate this compound’s anti-inflammatory mechanisms?

Use lipopolysaccharide (LPS)-stimulated macrophage models (e.g., J774.1 cells or primary murine macrophages) to measure TNF-α inhibition via ELISA. Dose-response curves (e.g., 6.25–50 μM) and controls (e.g., dexamethasone) are essential to establish potency and specificity .

Q. How can discrepancies in this compound’s bioactivity across studies be resolved?

Contradictions in activity (e.g., anti-proliferative vs. anti-inflammatory effects) may arise from differences in cell lines, assay conditions, or compound stability. Methodological solutions include:

- Standardizing purity thresholds (>95% by HPLC) .

- Replicating experiments across multiple models (e.g., cancer cell lines vs. primary immune cells) .

- Validating results using orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blotting for pathway analysis) .

Q. What in vivo models are suitable for studying this compound’s therapeutic potential?

Rodent models of LPS-induced inflammation or xenograft tumors are recommended. Follow NIH guidelines for preclinical studies, including dose optimization (e.g., 10–50 mg/kg intraperitoneal) and ethical reporting of survival rates, organ toxicity, and biomarker quantification (e.g., serum TNF-α levels) .

Q. How can HPLC parameters be optimized for this compound purity assessment?

Adapt protocols from Quinolactacin A1 analysis:

- Column: C18 reverse-phase (5 μm, 4.6 × 250 mm).

- Mobile phase: Gradient of 10%→90% methanol in water over 30 minutes.

- Detection: UV absorbance at 254 nm .

Q. Methodological Frameworks for Research Design

- PICOT Framework : Define studies by Population (e.g., LPS-stimulated macrophages), Intervention (this compound dosage), Comparison (positive/negative controls), Outcome (TNF-α inhibition), and Timeframe (24–72 hours) .

- FINER Criteria : Ensure questions are Feasible (e.g., scalable synthesis), Interesting (mechanistic novelty), Novel (addressing literature gaps), Ethical (NIH compliance), and Relevant (therapeutic potential) .

Q. Data Presentation Guidelines

Propriétés

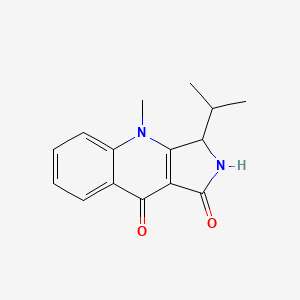

Formule moléculaire |

C15H16N2O2 |

|---|---|

Poids moléculaire |

256.3 g/mol |

Nom IUPAC |

4-methyl-3-propan-2-yl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione |

InChI |

InChI=1S/C15H16N2O2/c1-8(2)12-13-11(15(19)16-12)14(18)9-6-4-5-7-10(9)17(13)3/h4-8,12H,1-3H3,(H,16,19) |

Clé InChI |

YCGFIOZHNUQYSK-UHFFFAOYSA-N |

SMILES |

CC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 |

SMILES canonique |

CC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 |

Synonymes |

quinolactacin B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.